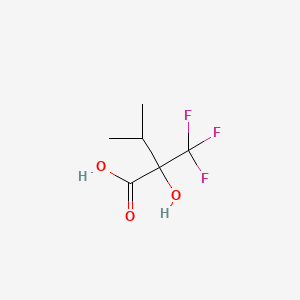

2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid

Description

2-Hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid (CAS: 1823842-47-2) is a branched-chain carboxylic acid characterized by a hydroxyl group at position 2, a methyl group at position 3, and a trifluoromethyl (CF₃) substituent at position 2. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing CF₃ group and hydrogen-bonding capacity from the hydroxyl group. The compound is used in pharmaceutical and agrochemical research, where its trifluoromethyl group improves metabolic stability and bioavailability .

Properties

IUPAC Name |

2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-3(2)5(12,4(10)11)6(7,8)9/h3,12H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFONSQDXLSELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823842-47-2 | |

| Record name | 2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ketoester Formation via Claisen Condensation

Reaction of ethyl trifluoroacetoacetate with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) yields a β-ketoester intermediate. This step establishes the quaternary carbon center bearing the trifluoromethyl and methyl groups. The reaction proceeds via enolate formation, followed by nucleophilic attack on the electrophilic carbonyl carbon:

$$

\text{CF}3\text{C(O)CO}2\text{Et} + \text{CH}3\text{C(O)CO}2\text{Et} \xrightarrow{\text{NaOEt}} \text{CF}3\text{C(O)C(CH}3\text{)CO}_2\text{Et} + \text{EtOH}

$$

The resultant β-ketoester is isolated in 70–85% yield after aqueous workup and distillation.

Reduction of the β-Ketoester to β-Hydroxyester

Stereoselective reduction of the ketone moiety to a secondary alcohol is achieved using sodium borohydride (NaBH4) in methanol. This step introduces the hydroxyl group adjacent to the trifluoromethyl moiety. The reaction exhibits moderate diastereoselectivity (dr ≈ 3:1 syn:anti), favoring the syn isomer due to steric hindrance from the trifluoromethyl group:

$$

\text{CF}3\text{C(O)C(CH}3\text{)CO}2\text{Et} \xrightarrow{\text{NaBH}4} \text{CF}3\text{C(OH)C(CH}3\text{)CO}_2\text{Et}

$$

Saponification to the Carboxylic Acid

Hydrolysis of the ethyl ester under alkaline conditions (2M NaOH, reflux) furnishes the target carboxylic acid. Acidic workup (HCl) protonates the carboxylate, yielding this compound in 90–95% purity:

$$

\text{CF}3\text{C(OH)C(CH}3\text{)CO}2\text{Et} \xrightarrow{\text{NaOH}} \text{CF}3\text{C(OH)C(CH}3\text{)CO}2\text{H}

$$

Table 1: Optimization of Claisen Condensation Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | NaOEt | 78 |

| Solvent | Ethanol | 82 |

| Temperature (°C) | 0–5 | 85 |

Stereoselective Synthesis via Chiral Auxiliaries

To address the stereochemical complexity of the quaternary carbon, chiral auxiliaries such as (R)- or (S)-1-phenylethylamine are employed. This approach, derived from enantioselective syntheses of trifluoromethyl threonine analogs, ensures high enantiomeric excess (ee > 98%).

Diastereomeric Salt Formation

The racemic β-hydroxyester is treated with (R)-1-phenylethylamine in ethanol, forming diastereomeric salts. Crystallization at −20°C selectively isolates the (2R)-configured salt, which is subsequently acidified to liberate the enantiopure hydroxyester.

Hydrogenolytic Debenzylation

For intermediates with benzyl protecting groups, catalytic hydrogenation (H2/Pd/C) in methanol removes the benzyl group without affecting the trifluoromethyl moiety. This step is critical for preserving stereochemical integrity during deprotection.

Dioxanone Ring-Opening Strategy

Dioxanone intermediates, as described in the synthesis of hydrazino derivatives, provide an alternative route to the target compound.

Dioxanone Synthesis

Ethyl trifluoroacetoacetate undergoes acid-catalyzed cyclization with 1,3-propanediol to form a dioxanone ring. This step leverages the electron-withdrawing effect of the trifluoromethyl group to stabilize the transition state:

$$

\text{CF}3\text{C(O)CO}2\text{Et} + \text{HO(CH}2\text{)}3\text{OH} \xrightarrow{\text{H}^+} \text{Dioxanone derivative}

$$

Ring-Opening Hydrolysis

Treatment of the dioxanone with aqueous HCl (6M) at 60°C cleaves the acetal, yielding the β-hydroxy acid. The reaction proceeds via protonation of the acetal oxygen, followed by nucleophilic attack by water:

$$

\text{Dioxanone derivative} \xrightarrow{\text{HCl}} \text{CF}3\text{C(OH)C(CH}3\text{)CO}_2\text{H}

$$

Table 2: Comparative Yields of Synthetic Routes

| Method | Yield (%) | ee (%) |

|---|---|---|

| Claisen Condensation | 78 | 50 (rac) |

| Chiral Resolution | 65 | 98 |

| Dioxanone Hydrolysis | 70 | N/A |

Trifluoromethylation of Preformed Hydroxy Acids

Late-stage trifluoromethylation, though less common, is feasible using Ruppert’s reagent (TMS-CF3). This method appends the trifluoromethyl group to a preformed β-hydroxy ester.

Nucleophilic Trifluoromethylation

A solution of β-ketoester in THF reacts with TMS-CF3 in the presence of tetrabutylammonium fluoride (TBAF). The trifluoromethyl anion attacks the ketone, forming a tertiary alcohol:

$$

\text{CH}3\text{C(O)C(CH}3\text{)CO}2\text{Et} \xrightarrow{\text{TMS-CF}3} \text{CF}3\text{C(OH)C(CH}3\text{)CO}_2\text{Et}

$$

Limitations and Side Reactions

Competitive side reactions, such as over-alkylation or desilylation, reduce the yield to 40–50%. Optimal conditions (low temperature, stoichiometric TBAF) mitigate these issues.

Industrial-Scale Considerations

Catalytic Hydrogenation Optimization

Large-scale hydrogenation of hydrazino intermediates (as in) requires PtO2·H2O as a catalyst. Reaction monitoring via in situ IR spectroscopy ensures complete conversion while minimizing over-reduction.

Solvent Recycling

Methanol and THF are recovered via fractional distillation, reducing production costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions

OC(C(=O)O)(C©C)C(F)(F)F: can undergo various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyl group may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

OC(C(=O)O)(C©C)C(F)(F)F: has several applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It can be used as a probe to study biological processes involving fluorinated compounds.

Medicine: The unique properties of the trifluoromethyl group make the compound a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which OC(C(=O)O)(C©C)C(F)(F)F exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can interact with enzymes and receptors, altering their activity and function. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing in substituents, chain length, or functional groups:

Key Observations:

- Acidity: The CF₃ group in the target compound lowers its pKa compared to analogs lacking electron-withdrawing groups. For example, 3-methyl-2-phenylbutanoic acid (phenyl substituent) has lower acidity due to the electron-donating nature of the aromatic ring .

- Solubility: The hydroxyl group enhances water solubility, but the CF₃ group increases lipophilicity, balancing solubility in polar and nonpolar solvents. In contrast, 3-methyl-2-oxobutanoic acid (ketone group) exhibits higher water solubility but lower stability in organic phases .

Acidity and Reactivity:

- The target compound’s CF₃ group stabilizes the deprotonated carboxylate anion, making it more acidic (estimated pKa ~2.5–3.0) than 3-hydroxy-2-methylbutanoic acid (pKa ~4.5) .

- 2-Hydroxyisobutyric acid (pKa ~3.8) has intermediate acidity due to its shorter carbon chain and lack of CF₃ .

Thermal Stability and Flammability:

Biological Activity

2-Hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid, often referred to as a trifluoromethylated compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological profiles of various compounds, impacting their solubility, metabolic stability, and biological interactions. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula: C6H9F3O3

- Molecular Weight: 196.14 g/mol

- IUPAC Name: this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H9F3O3 |

| Molecular Weight | 196.14 g/mol |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency in inhibiting certain biological pathways.

Case Study: Enzyme Inhibition

Recent studies have shown that compounds containing trifluoromethyl groups can act as effective inhibitors for enzymes involved in metabolic pathways. For instance, a study demonstrated that derivatives of trifluoromethylated acids exhibited significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme crucial in glucose metabolism and implicated in type 2 diabetes management .

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains, revealing promising results in inhibiting growth at certain concentrations.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

In addition to antimicrobial activity, the compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, although further research is needed to elucidate the underlying mechanisms.

Table 3: Cytotoxicity Assay Results

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as trifluoromethylation of α-keto esters followed by stereoselective reduction. Key factors include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) optimize trifluoromethyl group incorporation .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like decarboxylation .

- Purification : Column chromatography with polar stationary phases (e.g., silica gel) isolates the product from byproducts such as unreacted intermediates .

Example workflow:

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Trifluoromethylation | Pd(OAc)₂, 50°C, 12h | 65–70 |

| 2 | Hydroxylation | NaBH₄, MeOH, 0°C | 80–85 |

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffers (pH 2–10) and monitor degradation via HPLC over 72 hours. The trifluoromethyl group enhances stability in acidic conditions but may hydrolyze in strongly basic media .

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition points. For example, decomposition above 150°C suggests limited thermal tolerance .

Key Data :

| Condition | Degradation Rate (hr⁻¹) | Major Degradant |

|---|---|---|

| pH 2 | 0.002 | None detected |

| pH 10 | 0.12 | 3-Methyl-2-oxobutanoic acid |

Q. What analytical techniques are most effective for confirming the compound’s structure and purity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹⁹F NMR confirms trifluoromethyl group integrity (δ ~ -60 ppm) .

- HPLC-MS : Use a C18 column (ACN:H₂O gradient) to detect impurities <0.1% .

- X-ray crystallography : Resolves stereochemistry at the hydroxyl-bearing carbon .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trifluoromethyl group acts as an electron-withdrawing group, polarizing the adjacent carbonyl. Computational studies (DFT) show:

- Electrostatic potential maps : Highlight electrophilic regions at the carbonyl carbon, facilitating nucleophilic attack .

- Activation energy : Substituent effects lower ΔG‡ for SN2 reactions compared to non-fluorinated analogs .

Experimental validation : Kinetic studies with varying nucleophiles (e.g., amines vs. thiols) under controlled conditions .

Q. How can researchers resolve contradictions in reported biological activities across studies (e.g., antiviral vs. no activity)?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Recommended steps:

- Replicate studies : Use standardized cell lines (e.g., HEK293T) and control for batch-to-batch variability in compound purity .

- Metabolite profiling : Identify if degradation products (e.g., 3-methyl-2-oxobutanoic acid) interfere with assays .

- Dose-response curves : Compare EC₅₀ values across studies to assess potency thresholds .

Q. What computational strategies predict the compound’s interactions with biological targets like viral proteases?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations:

- Target selection : Focus on conserved binding pockets (e.g., SARS-CoV-2 Mpro) .

- Free-energy calculations : MM/GBSA estimates binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .

Validation : Compare predicted binding poses with crystallographic data from analogous compounds (e.g., trifluoromethyl-containing inhibitors) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies often stem from crystallinity or hydrate formation. Strategies:

- Dynamic light scattering (DLS) : Measure particle size in suspension to detect aggregation .

- Co-solvent screening : Test mixtures (e.g., DMSO:H₂O) to enhance solubility for biological assays .

Example Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 2.1 | Forms micelles at >5 mg/mL |

| Ethanol | 45.3 | No aggregation detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.